molecular formula C5H7NO3 B146873 N-Acryloylglycine CAS No. 24599-25-5

N-Acryloylglycine

Cat. No.: B146873
CAS No.: 24599-25-5
M. Wt: 129.11 g/mol
InChI Key: LZCXCXDOGAEFQX-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N-Acryloylglycine, also known as acryloylglycine, is a type of acylglycine . Acylglycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the chemical reaction . The primary target of this compound is the immune and biological systems involved in wound healing .

Mode of Action

This compound interacts with its targets by modulating the immune and biological systems. It is used to develop polymeric nanoparticles (PNAG NPs) that have anti-inflammatory activities . These nanoparticles can execute rapid coordination between cell proliferation and migration, anti-inflammatory actions, and simultaneous regeneration of skin tissues .

Biochemical Pathways

The biochemical pathways affected by this compound involve the immune response and inflammation. The compound influences the levels of TNF-α and IL6, which are key players in the inflammatory response . The increased level of IGF-1 could be correlated with the increase in angiogenesis, which subsequently leads to an increase in wound healing efficiency .

Pharmacokinetics

It is known that the compound is used to synthesize nanoparticles that are approximately 35 nm in size . These nanoparticles are biocompatible, hemocompatible, and can enhance cell proliferation and migration .

Result of Action

The result of this compound’s action is a significant improvement in wound healing efficiency. In vivo assessments have shown that the wound healing efficiency of PNAG NPs is approximately 31% higher than that of the control group . This is achieved through the compound’s ability to coordinate cell proliferation and migration, reduce inflammation, and promote the regeneration of skin tissues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy in wound healing is affected by conditions that impair the wound healing mechanism, such as diabetes, malnutrition, infections, and secondary trauma . Despite these challenges, this compound has shown potential in addressing wound healing challenges and serving as a material for regenerative purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acryloylglycine can be synthesized through the mini-emulsion radical polymerization technique. This method involves the polymerization of N-acryloyl glycine monomers in a mini-emulsion, resulting in the formation of nanoparticles. The reaction conditions typically include the use of an initiator and a stabilizer to control the polymerization process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale polymerization techniques. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The use of advanced polymerization techniques, such as photopolymerization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Acryloylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

2-(prop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXCXDOGAEFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30602-14-3
Record name Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30602-14-3
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DSSTOX Substance ID

DTXSID50865161
Record name N-Prop-2-enoylglycine
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acryloylglycine
Source Human Metabolome Database (HMDB)
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CAS No.

24599-25-5
Record name Acryloylglycine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Aminopropenal acetic acid
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Record name NSC288735
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Record name 1-Aminopropenal acetic acid
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Record name N-Acryloylglycine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

100 g of 25 wt % polyacrylic acid aqueous solution and 2.5 g of N-carboxy methyl acrylamide were polymerized at 60° C. for 3 hours for partial crosslinking. Potassium hydroxide was added to neutralize the pH value to 7.0 and 40 g of T-P400(polymer of triol and propylene oxide, Union Carbide Co., U.S.A.) and 1 g of sodium 2-pyrrolidone-5-carboxylate were added. Deionized water was then added to the resultant product to adjust the solid content thereof to 35 wt %. The viscosity of the resultant solution was measured as 5500 to 6000 cps(30° C.). The resulting product was tested according to the procedures set forth in Example 1, and the test results are listed in Table 1.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Name
triol
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1 g
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Synthesis routes and methods II

Procedure details

100 g of 25 wt % polyacrylic acid aqueous solution (viscosity 8000-12000 cps, 30 ° C.) and 3 g of N-carboxy methyl acrylamide were polymerized at 70° C. for 3 hours for partial crosslinking. Sodium hydroxide was added to neutralize the pH value to 7.0 and 20 g of poly(ether alcohol)(GEP-2800, Dow Chemical Co., U.S.A.) and 1.5 g of sodium 2-pyrrolidone-5-carboxylate were added. Deionized water was then added to the resulting product to adjust the solid content thereof to 35 wt %. The viscosity of the resultant solution was measured as 6000 to 6500 cps(30° C.). The resulting product was tested according to the procedures as set forth in Example 1 and the test results are listed in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(ether alcohol)
Quantity
20 g
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1.5 g
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Synthesis routes and methods III

Procedure details

7.5 g (0.1 mol) mol) glycine was dissolved in 100 ml 2 N NaOH. The solution was cooled to 0° C. and 10.8 g (0.12 mol) acryloyl chloride was added dropwise over 45 minutes, while the temperature was kept below 10° C. The reaction was allowed to continue for one hour at 10° C. The reaction mixture was extracted 2 times with 50 ml tert. butyl methyl ether. The pH was adjusted to pH=3, using a concentrated hydrochloric acid solution and the reaction mixture was saturated with sodium chloride. The mixture was extracted 5 times with 100 ml n.-pentanol. The pooled n.-pentanol fractions were dried over Na2SO4 and evaporated under reduced pressure, after addition of a small fraction BHT as stabilizer. 4.2 g (32.5%) of N-acryloyl-glycine was isolated (m.p. 124-126° C.). N-acryloyl-glycine is Comparative Monomer 5 (see below).
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100 mL
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10.8 g
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Yield
32.5%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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